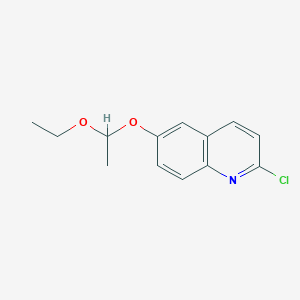

6-(1-Ethoxyethoxy)-2-chloroquinoline

Descripción

Significance of Quinoline (B57606) Heterocycles in Contemporary Organic Synthesis

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a privileged scaffold in organic chemistry. nih.govacs.org Its derivatives are abundant in nature and form the core structure of numerous synthetic compounds with wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. nih.gov The quinoline nucleus is a cornerstone in the development of pharmaceuticals, exhibiting a broad spectrum of biological activities. nih.gov This structural motif's versatility allows it to serve as a precursor for more complex, fused heterocyclic systems and as a key component in the total synthesis of natural products. acs.orgnih.gov

Importance of Chloroquinoline Scaffolds as Synthetic Precursors

The introduction of a chlorine atom onto the quinoline ring, particularly at the 2- or 4-positions, transforms the scaffold into a highly versatile synthetic precursor. The chlorine atom acts as an effective leaving group, enabling a wide array of transformations. nih.gov Chloroquinolines are key intermediates in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine is displaced by various nucleophiles such as amines, alcohols, and thiols. researchgate.netrsc.org Furthermore, they are excellent substrates for modern transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura (carbon-carbon bond formation) and Buchwald-Hartwig (carbon-nitrogen bond formation) reactions. nih.govnih.govwikipedia.org This reactivity allows for the modular and efficient construction of highly functionalized quinoline derivatives, which is a crucial strategy in drug discovery and materials development. acs.org

Strategic Utility of Ethoxyethoxy Functionalities in Protecting Group Chemistry and Alkoxy Chain Integration

In multi-step organic synthesis, the temporary masking of reactive functional groups is often necessary to prevent unwanted side reactions. The 1-ethoxyethoxy (EE) group is an acetal-type protecting group commonly used for hydroxyl (-OH) functionalities. preprints.org It is readily introduced by reacting an alcohol or phenol (B47542) with ethyl vinyl ether under acidic catalysis. The EE group is valued for its stability under a wide range of non-acidic conditions, including exposure to bases, organometallic reagents, and hydrides. rsc.org Crucially, it can be removed (deprotected) under mild acidic conditions to regenerate the hydroxyl group, often with high efficiency. acs.orgchemexpress.cn

Beyond its role as a protecting group, the incorporation of alkoxy chains into molecular structures is a key strategy for modulating a compound's physicochemical properties. The presence of ether functionalities can influence solubility, lipophilicity, and metabolic stability, which are critical parameters in the optimization of biologically active molecules.

Research Rationale: Unveiling the Synthetic Versatility and Transformation Pathways of 6-(1-Ethoxyethoxy)-2-chloroquinoline

The chemical 6-(1-Ethoxyethoxy)-2-chloroquinoline is a strategically designed synthetic intermediate. It combines three key features:

A quinoline core , providing a foundational scaffold with inherent biological and material potential.

A 2-chloro substituent , which serves as a reactive "handle" for diversification through cross-coupling and nucleophilic substitution reactions.

A 6-(1-ethoxyethoxy) group , which protects a phenolic hydroxyl group. This allows for extensive chemical modification at the 2-position without interference from the acidic phenol. Subsequently, the protecting group can be removed to reveal the 6-hydroxy functionality, which can then be used for further derivatization.

This combination makes 6-(1-Ethoxyethoxy)-2-chloroquinoline an ideal precursor for the systematic synthesis of libraries of 2,6-disubstituted quinolines, enabling the exploration of structure-activity relationships in drug discovery and the development of novel functional materials. While this compound is commercially available, detailed studies on its specific reactivity are not widely reported in scientific literature, highlighting an opportunity for further synthetic exploration.

Physicochemical and Synthetic Profile

Although detailed experimental studies on 6-(1-Ethoxyethoxy)-2-chloroquinoline are limited in published literature, its properties can be compiled from available data, and its synthesis can be logically inferred from established chemical principles.

Table 1: Physical and Chemical Properties of 6-(1-Ethoxyethoxy)-2-chloroquinoline

| Property | Value | Source |

| CAS Number | 1374109-24-6 | rsc.orgchemexpress.cnbldpharm.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₁₄ClNO₂ | rsc.orgsigmaaldrich.com |

| Molecular Weight | 251.71 g/mol | rsc.orgsigmaaldrich.com |

| IUPAC Name | 2-chloro-6-(1-ethoxyethoxy)quinoline | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | Typically ≥95% | sigmaaldrich.com |

Table 2: Plausible Synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline

The synthesis would logically proceed via the protection of the phenolic hydroxyl group of its precursor, 2-chloroquinolin-6-ol (B1260770). This is a standard transformation in organic chemistry.

| Reaction | Reactants & Conditions | Product | Description |

| Hydroxyl Protection | Precursor: 2-Chloroquinolin-6-olReagent: Ethyl vinyl etherCatalyst: Pyridinium (B92312) p-toluenesulfonate (PPTS) or other mild acidSolvent: Dichloromethane (B109758) (DCM) | 6-(1-Ethoxyethoxy)-2-chloroquinoline | The phenolic hydroxyl group of 2-chloroquinolin-6-ol reacts with ethyl vinyl ether in the presence of an acid catalyst to form the stable 1-ethoxyethyl (EE) acetal (B89532), protecting the hydroxyl functionality. preprints.orgrsc.org |

Table 3: Illustrative Transformation Pathways for the 2-Chloroquinoline (B121035) Scaffold

The 2-chloro position of the quinoline ring is highly activated towards various transformations. The following table provides examples of reactions that are characteristic of the 2-chloroquinoline scaffold and represent the high-potential synthetic pathways for 6-(1-Ethoxyethoxy)-2-chloroquinoline. Note: These are representative reactions of the chloroquinoline class and have not been specifically reported for the title compound.

| Reaction Type | Typical Reagents & Catalyst | Product Type | Significance |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl/heteroaryl-quinoline | Forms a C-C bond, enabling the introduction of diverse aromatic substituents. nih.govnih.govwikipedia.org |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 2-Amino-quinoline derivative | Forms a C-N bond, a critical transformation for synthesizing compounds with pharmacological relevance. acs.orgnih.govwikipedia.org |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 2-Alkynyl-quinoline | Forms a C-C triple bond, introducing linear structural elements. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides, or thiolates | 2-Substituted quinoline | Direct displacement of the chloride by a strong nucleophile, often without a metal catalyst. researchgate.netrsc.org |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-(1-ethoxyethoxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-3-16-9(2)17-11-5-6-12-10(8-11)4-7-13(14)15-12/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABIJNPIHDWPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1=CC2=C(C=C1)N=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 1 Ethoxyethoxy 2 Chloroquinoline

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, 6-(1-Ethoxyethoxy)-2-chloroquinoline, reveals several logical disconnections that form the basis for plausible synthetic routes. The primary disconnection points are the C-O bond of the ethoxyethoxy protecting group and the C-Cl bond at the 2-position of the quinoline (B57606) ring.

The ethoxyethoxy group is an acetal (B89532), readily formed from a hydroxyl group and ethyl vinyl ether. This points to 6-hydroxy-2-chloroquinoline as a key precursor. Further disconnection of the 2-chloroquinoline (B121035) moiety suggests two main pathways for the formation of the heterocyclic core.

Pathway A involves disconnecting the N1-C2 and C3-C4 bonds, which is characteristic of cyclization reactions like the Vilsmeier-Haack or Friedländer synthesis. This approach would build the pyridine (B92270) ring onto a pre-existing substituted benzene (B151609) derivative. A suitable starting material for this pathway would be a derivative of p-aminophenol, such as N-(4-hydroxyphenyl)acetamide.

Pathway B focuses on the formation of the C2-Cl bond as the final step. This implies the synthesis of 6-hydroxyquinolin-2(1H)-one as a direct precursor. The quinolinone could then be chlorinated to yield 6-hydroxy-2-chloroquinoline. The synthesis of the 6-hydroxyquinolin-2(1H)-one itself can be achieved through various cyclization strategies.

These key disconnections are summarized in the following table:

| Target Molecule | Key Intermediate(s) | Precursor(s) | Synthetic Strategy |

| 6-(1-Ethoxyethoxy)-2-chloroquinoline | 6-Hydroxy-2-chloroquinoline | Ethyl vinyl ether | Protection of hydroxyl group |

| 6-Hydroxy-2-chloroquinoline | N-(4-Hydroxyphenyl)acetamide derivative | p-Aminophenol | Vilsmeier-Haack Cyclization |

| 6-Hydroxy-2-chloroquinoline | 2-Amino-5-hydroxybenzaldehyde (B3056288) derivative | p-Aminophenol derivative | Friedländer Annulation |

| 6-Hydroxy-2-chloroquinoline | 6-Hydroxyquinolin-2(1H)-one | Substituted aniline (B41778) and acrylic acid derivative | Cyclization followed by chlorination |

Synthetic Routes to the 2-Chloroquinoline Core with 6-Substitution

The construction of the 2-chloroquinoline core bearing a substituent at the 6-position is a critical phase in the synthesis of the target molecule. This section details various cyclization reactions for forming the quinoline ring and the subsequent regioselective introduction of the chloro group at the C-2 position.

Cyclization Reactions for Quinoline Ring Formation

The formation of the quinoline ring system can be achieved through several powerful cyclization reactions, each offering distinct advantages in terms of substrate scope and reaction conditions.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and can be extended to achieve cyclization to form quinoline rings. rsc.orgwikipedia.orgijpcbs.com In the context of synthesizing a 6-hydroxy-2-chloroquinoline precursor, the starting material is typically an N-arylacetamide derived from a substituted aniline.

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide like dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). rsc.orgresearchgate.net This electrophilic reagent attacks the electron-rich aromatic ring of an acetanilide (B955), leading to an intramolecular cyclization and subsequent dehydration to form the quinoline ring. The reaction inherently introduces a chloro group at the 2-position and often a formyl group at the 3-position.

For the synthesis of a 6-hydroxy substituted quinoline, an acetanilide derived from p-aminophenol, with the hydroxyl group appropriately protected, would be the substrate of choice. The reaction conditions typically involve heating the acetanilide with the Vilsmeier reagent.

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| Acetanilide | DMF, POCl₃ | Heat | 2-Chloro-3-formylquinoline | Good | rsc.org |

| Substituted Acetanilides | DMF, PCl₅ | 100 °C, 4 h | Substituted 2-chloro-3-formylquinolines | 72% for 2-chloroquinoline-3-carbaldehyde (B1585622) | researchgate.net |

The Friedländer annulation is a classic and straightforward method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comorganicreactions.org This reaction can be catalyzed by either acids or bases. jk-sci.com

To synthesize a 6-hydroxy-2-substituted quinoline, a 2-amino-5-hydroxybenzaldehyde or a 2-amino-5-hydroxyacetophenone would be reacted with a suitable ketone or aldehyde. The choice of the carbonyl compound determines the substitution pattern at the 2- and 3-positions of the resulting quinoline. For instance, reaction with acetaldehyde (B116499) would yield a quinoline unsubstituted at the 2- and 3-positions.

Various catalysts have been employed to improve the efficiency and selectivity of the Friedländer synthesis, including Lewis acids and ionic liquids. nih.gov The reaction conditions are generally mild, making it a highly versatile method.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| o-Aminobenzaldehyde | Acetaldehyde | Sodium hydroxide | Quinoline | organicreactions.org |

| 2-Aminoaryl ketones | α-Methylene ketones | Acid or Base | Substituted Quinolines | wikipedia.orgjk-sci.com |

| 2-Amino-5-hydroxybenzaldehyde | Ethyl acetoacetate | Acid catalyst | 6-Hydroxy-2-methylquinoline-3-carboxylate | organicreactions.org |

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot protocols for the synthesis of complex molecules. mdpi.comrsc.org One-pot syntheses of substituted 2-chloroquinolines have been developed that combine multiple reaction steps into a single operation, avoiding the isolation of intermediates.

For example, a one-pot Passerini three-component reaction has been utilized to synthesize alkyne-2-chloroquinolines. mdpi.com While not directly applicable to the synthesis of the parent 6-hydroxy-2-chloroquinoline, this demonstrates the potential for multicomponent reactions in constructing functionalized quinoline systems.

Another approach involves the direct synthesis of substituted quinolines from anilines and aldehydes through C-H functionalization and C-C/C-N bond formation in the presence of an oxidant like air. organic-chemistry.org Such methods offer a streamlined route to the quinoline core.

Regioselective Halogenation and Chloro-Group Introduction at C-2

The introduction of a chlorine atom specifically at the C-2 position of the quinoline ring is a crucial step in the synthesis of the target molecule. This is most commonly achieved by the chlorination of a corresponding quinolin-2(1H)-one precursor.

The conversion of a 2-hydroxyquinoline (B72897) (the tautomeric form of quinolin-2(1H)-one) to a 2-chloroquinoline is a well-established transformation. The most frequently used reagent for this purpose is phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine or in a solvent-free manner under high temperatures. mdpi.comnih.govresearchgate.net Phosphorus pentachloride (PCl₅) can also be employed. mdpi.com

The reaction proceeds through the formation of a phosphate (B84403) ester intermediate at the 2-position, which is then displaced by a chloride ion. This method is highly regioselective for the 2-position due to the inherent reactivity of the lactam functionality in the quinolin-2(1H)-one.

For the synthesis of 6-hydroxy-2-chloroquinoline, the starting material would be 6-hydroxyquinolin-2(1H)-one. The chlorination is typically performed by heating the quinolinone with an excess of POCl₃. It is important to note that the phenolic hydroxyl group at the 6-position may also react with POCl₃, necessitating careful control of the reaction conditions or the use of a protecting group if selective chlorination at C-2 is desired without affecting the C-6 hydroxyl.

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | Heat | 2,4-Dichloro-8-methylquinoline | Not specified | mdpi.com |

| Hydroxypyrimidines/pyridines | Equimolar POCl₃, Pyridine | 140-160 °C, sealed reactor | Chlorinated heterocycles | High | nih.gov |

| 6-Hydroxyquinolin-2(1H)-one | POCl₃ | Reflux | 6-Hydroxy-2-chloroquinoline | Good | google.com |

Finally, the protection of the 6-hydroxyl group as a 1-ethoxyethoxy ether is typically achieved by reacting 6-hydroxy-2-chloroquinoline with ethyl vinyl ether in the presence of an acid catalyst. chemicalbook.comnjchm.comlongchangchemical.com This reaction is generally high-yielding and provides the target molecule, 6-(1-Ethoxyethoxy)-2-chloroquinoline.

Strategic Incorporation of Oxygen Functionality at C-6

The introduction of an oxygen-containing functional group at the C-6 position of the quinoline ring is a critical step in the synthesis of the target molecule. This is typically achieved by constructing the quinoline ring from precursors already bearing the desired oxygen functionality or by functionalizing the pre-formed quinoline core. A common and effective strategy involves the synthesis of 2-chloro-6-hydroxyquinoline, which serves as the direct precursor for the subsequent introduction of the 1-ethoxyethoxy group.

The synthesis of the 2-chloro-6-hydroxyquinoline scaffold can be approached through several established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Combes reactions, starting with appropriately substituted anilines (e.g., p-aminophenol derivatives). Subsequent chlorination at the C-2 position is often accomplished by treating the corresponding 2-hydroxyquinoline (a quinolin-2-one) with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

A representative synthetic pathway could involve:

Cyclization: Reaction of a p-aminophenol derivative with an α,β-unsaturated carbonyl compound or its precursor to form a 6-hydroxy-dihydroquinoline, which is then oxidized to 6-hydroxyquinoline.

Oxidation/Hydroxylation: If starting with a quinoline unsubstituted at C-6, direct hydroxylation is challenging due to regioselectivity issues. More controlled methods involve the use of precursors like 6-aminoquinoline, which can be converted to a diazonium salt and subsequently hydrolyzed to the 6-hydroxyquinoline.

Chlorination: The resulting 6-hydroxyquinolin-2-one is then converted to 2-chloro-6-hydroxyquinoline. This step must be managed carefully to avoid undesired reactions at the hydroxyl group, which may require protection beforehand.

This strategic placement of the hydroxyl group at C-6 is fundamental, as it provides the necessary reactive site for the subsequent etherification step.

Methods for Introducing the 1-Ethoxyethoxy Moiety

The 1-ethoxyethoxy group is an acetal that serves as a common protecting group for hydroxyl functionalities. Its introduction onto the 6-hydroxy-2-chloroquinoline precursor is a key transformation to yield the final product. This group is favored for its stability under neutral and basic conditions and its facile removal under mild acidic conditions.

The most direct method for introducing the 1-ethoxyethoxy group is the acid-catalyzed addition of the hydroxyl group of 2-chloro-6-hydroxyquinoline to ethyl vinyl ether. njchm.com This reaction is a classic example of an etherification to form an acetal.

The general mechanism involves the protonation of ethyl vinyl ether by an acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS), p-toluenesulfonic acid (p-TsOH), or hydrochloric acid) to form a resonance-stabilized carbocation. The nucleophilic hydroxyl group at the C-6 position of the quinoline then attacks this carbocation, and subsequent deprotonation yields the 6-(1-ethoxyethoxy)-2-chloroquinoline product.

Reaction Scheme:

2-chloro-6-hydroxyquinoline + Ethyl vinyl ether --(Acid Catalyst)--> 6-(1-ethoxyethoxy)-2-chloroquinoline

The reaction conditions are typically mild, often carried out at or below room temperature in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The choice of a mild acid catalyst like PPTS is often preferred to prevent degradation of sensitive substrates or undesired side reactions.

Transacetalization is an alternative method for forming the desired acetal. This process involves the transfer of an acetal group from a donor molecule to the hydroxyl group of the quinoline precursor. For the synthesis of 6-(1-ethoxyethoxy)-2-chloroquinoline, this would typically involve reacting 2-chloro-6-hydroxyquinoline with an acetal such as 1,1-diethoxyethane in the presence of an acid catalyst. researchgate.net

The introduction of the 1-ethoxyethoxy group is fundamentally a protecting group strategy. The ethoxyethyl (EE) ether is a well-established protecting group for alcohols due to its ease of installation and cleavage under specific conditions. njchm.com This strategy is employed to mask the reactive hydroxyl group at C-6, preventing it from interfering with subsequent reactions, such as those involving nucleophilic attack or organometallic reagents at the C-2 position. chemicalbook.com

The selection of the EE group is strategic:

Stability: It is stable to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides.

Mild Deprotection: It can be readily removed under mild aqueous acidic conditions (e.g., dilute HCl or acetic acid in THF/water), which often leaves other acid-sensitive groups intact.

This orthogonal stability allows for selective chemical manipulations at other sites of the quinoline molecule.

Catalytic Systems and Optimized Reaction Conditions

The efficiency and selectivity of the synthetic steps leading to 6-(1-ethoxyethoxy)-2-chloroquinoline are heavily reliant on the choice of catalytic systems and the optimization of reaction conditions. Both the formation of the quinoline core and its subsequent functionalization can be significantly enhanced through catalysis.

Transition metal catalysis is a powerful tool in modern organic synthesis, and its application to quinoline chemistry is extensive. acs.org Metals such as palladium, copper, and iron play crucial roles in constructing and functionalizing the quinoline ring system. kaust.edu.sanih.gov

Palladium (Pd) Catalysis: Palladium catalysts are particularly renowned for their utility in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which can be used to functionalize the 2-chloroquinoline moiety. nih.gov Furthermore, palladium-catalyzed reactions are employed in the synthesis of the quinoline core itself. For instance, palladium-catalyzed annulation reactions can provide access to functionalized quinolines. researchgate.net The synthesis of 2-alkoxyquinolines can be achieved via SNAr reactions of 2-chloroquinolines with sodium alkoxides, a transformation that can be facilitated by palladium catalysis in certain contexts. nih.gov

Copper (Cu) Catalysis: Copper catalysts offer a cost-effective and efficient alternative for various transformations. Copper-catalyzed reactions are used for C-H activation and the formation of C-N, C-O, and C-C bonds on the quinoline nucleus. kaust.edu.sanus.edu.sg For example, copper-catalyzed tandem annulation of alkynyl imines with diazo compounds provides an efficient route to C4-functionalized quinolines. acs.orgorganic-chemistry.org Such strategies could be adapted for the synthesis of the substituted quinoline precursors.

Iron (Fe) Catalysis: Iron catalysts are attractive due to their low cost and low toxicity. Iron(III) chloride, for instance, has been used as a catalyst in the Skraup synthesis of quinolines, a classic method that could be used to prepare the initial quinoline ring from an aniline derivative. chemicalbook.com

The optimization of these catalytic reactions involves careful selection of the metal precursor, ligands, solvent, temperature, and base. The ligand, in particular, plays a critical role in tuning the reactivity and selectivity of the metal center.

Acid-Catalyzed Steps for Ether Formation and Protecting Group Installation

The introduction of the 1-ethoxyethoxy group at the 6-position of the 2-chloroquinoline core is a critical step that typically involves the protection of a hydroxyl group. This transformation is an example of ether formation, specifically the creation of an acetal, which serves as a protecting group for the phenol (B47542) functionality. The use of acid catalysis is fundamental to this process.

The reaction mechanism proceeds via the acid-catalyzed addition of an alcohol (6-hydroxy-2-chloroquinoline) to a vinyl ether (ethyl vinyl ether). The key steps are as follows:

Protonation of the Vinyl Ether: A strong acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or a mineral acid, protonates the ethyl vinyl ether. This activation makes the vinyl ether significantly more electrophilic.

Nucleophilic Attack: The hydroxyl group of 6-hydroxy-2-chloroquinoline, acting as a nucleophile, attacks the electrophilic carbon of the protonated vinyl ether.

Deprotonation: A weak base, often the solvent or the conjugate base of the acid catalyst, removes a proton from the intermediate to yield the final product, 6-(1-Ethoxyethoxy)-2-chloroquinoline, and regenerate the acid catalyst.

This method is highly effective for protecting alcohols and phenols because the resulting acetal is stable under neutral and basic conditions but can be easily removed under mild acidic conditions, ensuring the hydroxyl group can be deprotected when needed for subsequent reactions. The choice of acid catalyst is crucial to control the reaction and avoid unwanted side reactions.

Table 1: Key Aspects of Acid-Catalyzed Ether Formation

| Feature | Description |

| Reactants | 6-hydroxy-2-chloroquinoline, Ethyl vinyl ether |

| Catalyst | Typically a strong acid (e.g., p-toluenesulfonic acid, PPTS) |

| Mechanism Type | Electrophilic addition to an alkene |

| Key Intermediate | A protonated ether (oxonium ion) |

| Protecting Group | 1-Ethoxyethoxy (an acetal) |

| Advantage | Forms a stable protecting group that is easily cleaved when necessary |

Microwave-Assisted Synthetic Enhancements

Traditional methods for synthesizing quinoline derivatives often require long reaction times and high temperatures, leading to potential side product formation and significant energy consumption. nih.gov Microwave-assisted synthesis (MAS) has emerged as a powerful technology to overcome these limitations by dramatically accelerating reaction rates. tandfonline.comeurekaselect.com

Microwave irradiation provides rapid and uniform heating of the reaction mixture, a phenomenon known as dielectric heating. researchgate.net This can lead to remarkable reductions in reaction times, often from hours to mere minutes, while also improving product yields and purity. tandfonline.comrsc.org For the synthesis of the 2-chloroquinoline core, a common precursor is formed through the Vilsmeier-Haack reaction of acetanilides. researchgate.netacs.org Microwave assistance has been successfully applied to this and other key steps in quinoline synthesis, such as condensation and cyclization reactions. acs.orgnih.gov

The benefits of applying microwave technology to the synthesis of quinoline derivatives can be summarized as:

Rate Acceleration: Reactions are often completed in minutes instead of hours. tandfonline.com

Higher Yields: Rapid heating can minimize the formation of degradation byproducts. rsc.org

Improved Purity: Cleaner reaction profiles often simplify purification processes.

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Skraup Synthesis | 4–6 h | 8–10 min | Often significant tandfonline.com |

| Vilsmeier-Haack Cyclization | Several hours | A few minutes | Reported researchgate.net |

| Multi-component Reactions | 8 h | 8–20 min | Substantial acs.org |

| Condensation Reactions | 4 h | 10 s | Drastic reduction in time rsc.org |

While specific data for the microwave-assisted synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline is not detailed, the well-documented success in related quinoline syntheses strongly suggests its applicability and potential for significant process enhancement. rsc.orgnih.gov

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. ijpsjournal.com The synthesis of quinoline derivatives is an area where these principles are being actively explored to replace traditional methods that often use hazardous reagents, toxic solvents, and energy-intensive conditions. nih.goveurekaselect.com

Key green chemistry strategies applicable to the synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline and its precursors include:

Use of Greener Solvents: Replacing hazardous solvents with environmentally benign alternatives like water or ethanol (B145695) is a primary goal. ijpsjournal.comresearchgate.net

Catalyst-Free Reactions: Developing methods that eliminate the need for, particularly toxic metal, catalysts reduces waste and simplifies purification. ijpsjournal.com Energy-efficient techniques like microwave or ultrasound can sometimes facilitate catalyst-free reactions. nih.govijpsjournal.com

Energy Efficiency: As discussed, microwave-assisted synthesis is an energy-efficient technique that aligns with green chemistry principles by reducing reaction times and energy consumption. ijpsjournal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste. One-pot, multi-component reactions are excellent examples of this principle. nih.gov

Waste Prevention: Shifting towards cleaner and more efficient reactions inherently reduces the generation of harmful waste products. tandfonline.com

The application of these principles not only leads to more environmentally friendly processes but can also result in economic benefits through reduced consumption of energy and raw materials, and simplified waste disposal. nih.gov

Table 3: Green Chemistry Approaches in Quinoline Synthesis

| Green Principle | Application in Quinoline Synthesis | Benefit |

| Waste Prevention | One-pot synthesis, minimizing byproducts tandfonline.com | Reduced environmental impact and disposal costs nih.gov |

| Atom Economy | Multi-component condensation reactions | Maximizes reactant incorporation into the final product nih.gov |

| Less Hazardous Synthesis | Use of non-toxic reagents and catalysts researchgate.net | Improved safety and reduced environmental harm |

| Safer Solvents | Use of water, ethanol, or solvent-free conditions ijpsjournal.com | Reduced toxicity and environmental pollution ijpsjournal.com |

| Energy Efficiency | Microwave or ultrasound-assisted reactions ijpsjournal.com | Lower energy consumption and faster reactions nih.gov |

Chemical Reactivity and Mechanistic Transformations of 6 1 Ethoxyethoxy 2 Chloroquinoline

Reactivity of the Chloro Substituent at Position 2

The chlorine atom at the C-2 position of the quinoline (B57606) ring is a good leaving group, making this position susceptible to a variety of substitution reactions. These transformations are broadly categorized into nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-chloroquinolines. The mechanism typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atom in the quinoline ring helps to stabilize this intermediate, thereby facilitating the substitution.

The reaction of 2-chloroquinolines with various nitrogen nucleophiles, such as primary and secondary amines and hydrazines, is a well-established method for the synthesis of substituted aminopyridines. These reactions are typically carried out by heating the 2-chloroquinoline (B121035) with the desired amine, sometimes in the presence of a base to neutralize the HCl formed.

For instance, the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) leads to the formation of 6-methoxy-1H-pyrazolo[3,4-b]quinoline, demonstrating the displacement of the chloro group. nih.gov While this example involves a quinoline with an additional aldehyde group, the fundamental reactivity of the 2-chloro position is analogous.

Interactive Data Table: Examples of SNAr Reactions with Nitrogen Nucleophiles on Related Chloro-Heterocycles

| Substrate | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Hydrazine hydrate | 6-Methoxy-1H-pyrazolo[3,4-b]quinoline | Refluxing ethanol | nih.gov |

| 2-Chloroquinoxaline | Piperidine | 2-(Piperidin-1-yl)quinoxaline | Aqueous DMSO or DMF | Felloni, M., et al. (2015) |

The displacement of the 2-chloro substituent by oxygen nucleophiles such as alkoxides, phenoxides, or water (hydrolysis) is also a characteristic SNAr reaction. These reactions typically require heating with the corresponding alcohol in the presence of a base (like sodium methoxide (B1231860) in methanol to form a 2-methoxyquinoline) or with a phenol (B47542) and a base.

Hydrolysis of 2-chloroquinolines to the corresponding quinolin-2(1H)-ones can be achieved under acidic or basic conditions at elevated temperatures. While direct displacement by alkoxides can be challenging, the reaction of 2-chloro-5-nitrothiazole with sodium methoxide has been shown to yield the 2-methoxy-5-nitrothiazole, indicating that with sufficient activation, such substitutions are feasible. longdom.org

Interactive Data Table: Examples of SNAr Reactions with Oxygen Nucleophiles

| Substrate | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| Chlorobenzene | Sodium hydroxide | Phenol | 623 K, 300 atm | ck12.org |

| 2-Chloro-5-nitrothiazole | Sodium methoxide | 2-Methoxy-5-nitrothiazole | Methanol, 50 °C | longdom.org |

Sulfur nucleophiles, such as thiols and thiophenols, are generally more potent nucleophiles than their oxygen counterparts and react readily with 2-chloroquinolines. These reactions are typically performed in the presence of a base to generate the thiolate anion, which then displaces the chloride. This provides a straightforward route to 2-(alkylthio)- and 2-(arylthio)quinolines.

The reaction of 2-chloroquinolines with strong carbon nucleophiles like Grignard reagents or organolithium compounds can be complex. While direct SNAr-type displacement of the chloride is possible, these highly reactive organometallic reagents can also engage in other reaction pathways. For instance, addition to the C=N bond of the quinoline ring or metal-halogen exchange can occur. The outcome of the reaction is often dependent on the specific organometallic reagent, the substrate, and the reaction conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-chloroquinolines are suitable substrates for these transformations. organic-chemistry.orgwikipedia.orgwikipedia.orgnih.govlibretexts.orgbeilstein-journals.orgdoi.orgmdpi.comresearchgate.netnih.govyoutube.com

The Suzuki-Miyaura coupling involves the reaction of the 2-chloroquinoline with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgbeilstein-journals.orgresearchgate.netnih.gov This reaction is highly versatile for the formation of C-C bonds and would allow for the introduction of a wide range of aryl or vinyl substituents at the 2-position.

The Heck reaction couples the 2-chloroquinoline with an alkene in the presence of a palladium catalyst and a base to form a 2-alkenylquinoline. organic-chemistry.orgwikipedia.orgnih.govdoi.orgnih.gov This reaction is a valuable method for the synthesis of styrenyl-type derivatives.

The Sonogashira coupling is used to form a carbon-carbon bond between the 2-chloroquinoline and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgmdpi.comyoutube.comorganic-chemistry.orgjk-sci.com This reaction provides a direct route to 2-alkynylquinolines.

Interactive Data Table: Overview of Cross-Coupling Reactions with 2-Chloroquinolines and Analogues

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Arylquinoline | libretexts.orgbeilstein-journals.orgnih.gov |

| Heck | Styrene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 2-Styrylquinoline | organic-chemistry.orgwikipedia.orgnih.govdoi.org |

| Sonogashira | Phenylacetylene | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt, Base (e.g., Et₃N) | 2-(Phenylethynyl)quinoline | wikipedia.orgmdpi.comorganic-chemistry.orgjk-sci.com |

Reductive Elimination and Dechlorination Pathways

The chlorine atom at the 2-position of the quinoline ring is a key site for reactivity, particularly for nucleophilic substitution and reductive dechlorination. Reductive elimination of the chloro group can be achieved through several synthetic methodologies, most notably through catalytic hydrogenation.

Palladium-based catalysts are highly effective for the hydrodechlorination of chloroaromatics. mdpi.comlatrobe.edu.au In a typical reaction, 6-(1-ethoxyethoxy)-2-chloroquinoline would be treated with a hydrogen source, such as hydrogen gas or formic acid, in the presence of a palladium catalyst, often supported on carbon (Pd/C). mdpi.com The generally accepted mechanism for this transformation involves the oxidative addition of the chloroquinoline to the palladium(0) catalyst, followed by hydrogenolysis to yield the dechlorinated quinoline derivative.

The reaction conditions for catalytic dechlorination can be optimized to achieve high yields and selectivity. Factors such as the choice of catalyst, solvent, hydrogen source, and temperature can all influence the outcome of the reaction. mdpi.com

| Catalyst | Hydrogen Source | Typical Conditions | Product |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol, room temperature | 6-(1-Ethoxyethoxy)quinoline |

| Palladium Nanoparticles | Formic Acid (HCOOH) | Water, room temperature | 6-(1-Ethoxyethoxy)quinoline |

| Nickel-Alumina (Ni/Al₂O₃) | Hydrogen Gas (H₂) | High temperature (350-650 °C) | Dechlorinated and/or pyrolyzed products |

It is important to note that under more forcing conditions, or with different catalysts, the quinoline ring itself can be reduced.

Reactivity of the 1-Ethoxyethoxy Group at Position 6

The 1-ethoxyethoxy (EE) group at the 6-position serves as a protecting group for the hydroxyl functionality. Acetal (B89532) protecting groups like EE are valued for their stability under neutral and basic conditions, and their facile removal under acidic conditions. beilstein-journals.orgacs.org

The primary reaction of the 1-ethoxyethoxy group is its acid-catalyzed cleavage to reveal the parent phenol, 2-chloro-6-hydroxyquinoline. This deprotection is a crucial step in synthetic pathways where the free hydroxyl group is required for subsequent reactions. wikipedia.org The cleavage is typically achieved by treating the substrate with a dilute aqueous acid, such as hydrochloric acid or acetic acid, in a suitable solvent like tetrahydrofuran (B95107) (THF) or methanol. uwindsor.cavanderbilt.edu

The mechanism of deprotection involves the protonation of one of the oxygen atoms of the ethoxyethoxy group, followed by the departure of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields a hemiacetal, which then hydrolyzes further to release 2-chloro-6-hydroxyquinoline and acetaldehyde (B116499). beilstein-journals.org

| Reagent | Solvent | Temperature | Product |

| Dilute Hydrochloric Acid | Tetrahydrofuran/Water | Room Temperature | 2-Chloro-6-hydroxyquinoline |

| Acetic Acid | Tetrahydrofuran/Water | 45 °C | 2-Chloro-6-hydroxyquinoline |

| p-Toluenesulfonic acid | Methanol/Water | Room Temperature | 2-Chloro-6-hydroxyquinoline |

Under acidic conditions, the hydrolysis of the 1-ethoxyethoxy group is the predominant reaction. Exchange reactions, where the ethoxy group is swapped for another alkoxy group, can occur if the reaction is carried out in an anhydrous alcohol with an acid catalyst, but this is less common than complete deprotection in the presence of water. The stability of acetals and ketals varies depending on their structure, with increased acid lability observed with electron-donating groups on the acetal carbon. beilstein-journals.org

While protecting groups can influence the stereochemical outcome of reactions at nearby chiral centers, the role of the 1-ethoxyethoxy group as a stereocontrol element in reactions involving 6-(1-ethoxyethoxy)-2-chloroquinoline is not well-documented. In other areas of chemistry, such as glycosylation, protecting groups play a profound role in directing the stereoselectivity of bond formation. nih.govresearchgate.net For instance, participating protecting groups can shield one face of a reactive intermediate, forcing an incoming reagent to attack from the opposite face. nih.gov However, given the distance and lack of conformational rigidity between the 1-ethoxyethoxy group and potential reacting centers on the quinoline ring or at other substituents, a significant stereodirecting effect is not anticipated in most common reaction types.

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system is susceptible to electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. pharmaguideline.combiosynce.com The position of substitution is directed by the existing substituents on the ring. In the case of 6-(1-ethoxyethoxy)-2-chloroquinoline, we have two substituents to consider: the 2-chloro group and the 6-(1-ethoxyethoxy) group.

The 2-chloro group is a deactivating, ortho-, para-director. organicchemistrytutor.com However, its influence is primarily on the pyridine (B92270) ring. The 6-(1-ethoxyethoxy) group, being an alkoxy group, is a strongly activating, ortho-, para-director. organicchemistrytutor.comlumenlearning.com This activating group will therefore direct incoming electrophiles to the positions ortho and para to itself, which are positions 5 and 7.

Given the strong activating and directing effect of the 6-alkoxy group, electrophilic substitution is most likely to occur at the 5- or 7-position of the quinoline ring. The outcome of a specific reaction would also depend on the nature of the electrophile and the reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-(1-ethoxyethoxy)-2-chloroquinoline and 7-Nitro-6-(1-ethoxyethoxy)-2-chloroquinoline |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-(1-ethoxyethoxy)-2-chloroquinoline and 7-Bromo-6-(1-ethoxyethoxy)-2-chloroquinoline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-6-(1-ethoxyethoxy)-2-chloroquinoline and 7-Acyl-6-(1-ethoxyethoxy)-2-chloroquinoline |

6 1 Ethoxyethoxy 2 Chloroquinoline As a Versatile Synthetic Intermediate

Building Block for Diverse Heterocyclic Scaffolds

The chemical compound 6-(1-Ethoxyethoxy)-2-chloroquinoline serves as a versatile intermediate in the synthesis of a wide array of heterocyclic structures. Its utility stems from the reactive 2-chloro substituent, which is amenable to nucleophilic displacement, and the protected hydroxyl group at the 6-position, which allows for selective reactions at other sites of the molecule. The ethoxyethoxy protecting group can be readily removed under acidic conditions to reveal the free hydroxyl group for further functionalization.

Construction of Fused Quinoline (B57606) Systems (e.g., pyrrolo-, pyrazolo-, pyrimidoquinolines)

The 2-chloroquinoline (B121035) core is a valuable precursor for the synthesis of various fused heterocyclic systems. While direct examples starting from 6-(1-ethoxyethoxy)-2-chloroquinoline are not extensively documented in publicly available literature, the reactivity of analogous 2-chloroquinolines provides a clear indication of its synthetic potential.

For instance, 2-chloroquinoline-3-carbaldehydes are known to be valuable precursors for a variety of fused quinolines, including thieno-, pyridazino-, tropono-, pyrano-, thiopyrano-, and furo-quinolines. The 2-chloro group in these systems can be readily displaced by various nucleophiles.

Pyrimidoquinolines: The synthesis of pyrimido[4,5-b]quinolines can be achieved through the cyclization of appropriately substituted quinoline precursors. A general strategy involves the reaction of a 2-aminoquinoline (B145021) derivative with a suitable carbonyl compound or its equivalent. In the context of 6-(1-ethoxyethoxy)-2-chloroquinoline, this would typically involve an initial nucleophilic substitution of the 2-chloro group with an amine, followed by subsequent reactions to build the pyrimidine (B1678525) ring. For example, the reaction of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride, catalyzed by a base, provides a rapid route to 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones.

Pyrroloquinolines: The construction of pyrrolo[3,4-b]quinolinones has been demonstrated by heating a 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide (B127407) and formic acid. This reaction proceeds through the formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, followed by intramolecular cyclization and elimination of HCl.

Pyrazoloquinolines: 1H-Pyrazolo[3,4-b]quinolin-3-amine can be synthesized from 2-chloroquinoline-3-carbonitrile (B1354263) via cycloaddition with hydrazine (B178648) hydrate (B1144303). This highlights a common strategy for forming a fused pyrazole (B372694) ring onto a quinoline scaffold.

A representative reaction scheme for the synthesis of a fused pyrimidoquinoline is presented below, illustrating the general approach.

| Reactant 1 | Reactant 2 | Product | Fused System |

| 2-Chloroquinoline-3-carbon |

Intermediate in the Preparation of Advanced Materials

Scholarly research has yet to extensively document the specific application of 6-(1-Ethoxyethoxy)-2-chloroquinoline as a direct intermediate in the synthesis of advanced materials. While the broader family of quinoline derivatives has been investigated for use in various advanced materials, including organic light-emitting diodes (OLEDs) and specialized polymers, the direct synthetic lineage from 6-(1-Ethoxyethoxy)-2-chloroquinoline to these materials is not prominently featured in publicly available scientific literature.

Quinoline compounds, in general, are recognized for their potential in the development of functional materials due to their unique electronic and photophysical properties. Research in this area often focuses on the synthesis of functionalized quinolines that can be incorporated into larger molecular structures or polymers. These materials are then evaluated for applications in fields such as organic electronics.

For instance, studies have explored the use of functionalized quinolines in creating active layers for organic field-effect transistors. The general synthetic strategies for such materials often involve coupling reactions to build complex conjugated systems, but specific examples starting from 6-(1-Ethoxyethoxy)-2-chloroquinoline are not readily found.

Similarly, the development of quinoline-based polymers for electronic applications is an active area of research. These polymers are designed to have tunable electronic properties and good thermal stability. However, the role of 6-(1-Ethoxyethoxy)-2-chloroquinoline as a monomer or a key intermediate in the synthesis of these polymers is not established in the current body of scientific work.

While the ethoxyethoxy protecting group is a common tool in organic synthesis to mask a hydroxyl group, allowing for selective reactions at other sites of a molecule, the subsequent transformation of 6-(1-Ethoxyethoxy)-2-chloroquinoline into a component of an advanced material has not been detailed in research findings. The deprotection of the ethoxyethoxy group would yield 6-hydroxy-2-chloroquinoline, a potentially versatile intermediate. However, the specific pathways from this compound to advanced materials are also not explicitly detailed in the literature.

Strategic Derivatization and Functionalization of 6 1 Ethoxyethoxy 2 Chloroquinoline

Systematic Modification at the Quinoline (B57606) Ring System

The quinoline ring system of 6-(1-ethoxyethoxy)-2-chloroquinoline offers multiple sites for systematic modification, allowing for the introduction of a wide range of functional groups and structural motifs. The reactivity of the different positions on the quinoline ring dictates the synthetic strategies employed for its derivatization.

The C-3 position of the 2-chloroquinoline (B121035) scaffold is amenable to electrophilic substitution, enabling the introduction of key functional groups such as formyl and carbonyl moieties.

Formylation:

A prevalent method for introducing a formyl group at the C-3 position is the Vilsmeier-Haack reaction. ijsr.netresearchgate.netchemijournal.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.netchemijournal.com The reaction of acetanilide (B955) derivatives with the Vilsmeier reagent leads to the formation of 2-chloro-3-formylquinolines. researchgate.netchemijournal.comrsc.org This transformation is a versatile and efficient method for producing aromatic aldehydes. ijsr.net

| Reaction | Reagents | Product | Key Features |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-chloroquinoline-3-carbaldehyde (B1585622) | Efficient for electron-rich systems; introduces a versatile aldehyde group. ijsr.netchemijournal.com |

Carbonylation:

Palladium-catalyzed carbonylation reactions provide another avenue for functionalizing the C-3 position. These reactions typically involve the use of a palladium catalyst, carbon monoxide (CO), and a suitable coupling partner to introduce a carbonyl group. While specific examples for the C-3 position of 2-chloroquinolines are part of a broader class of palladium-catalyzed reactions, they represent a powerful tool for creating carbon-carbon bonds.

The C-4 position of the 2-chloroquinoline nucleus is a prime site for the introduction of aryl, and other organic fragments through various cross-coupling reactions. The chloro substituent at this position can be readily displaced or participate in catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions:

Several palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the C-4 position. These methods offer a high degree of control and functional group tolerance.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a widely used method for forming carbon-carbon bonds and can be applied to introduce aryl or vinyl substituents at the C-4 position of the quinoline ring. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgthermofisher.comnih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. thermofisher.comorgsyn.org

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. acs.orgnih.govorganic-chemistry.org This can be employed to introduce alkenyl groups at the C-4 position.

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki Coupling | Organoboron reagent, Organic halide | Palladium catalyst, Base | C-C |

| Stille Coupling | Organotin compound, Organic halide | Palladium catalyst | C-C |

| Heck Reaction | Unsaturated halide, Alkene | Palladium catalyst, Base | C-C |

These cross-coupling reactions significantly expand the diversity of accessible derivatives of 6-(1-ethoxyethoxy)-2-chloroquinoline, enabling the synthesis of complex molecular architectures.

Functionalization at the C-5, C-7, and C-8 positions of the quinoline ring, which are part of the benzene (B151609) ring portion, is typically governed by the principles of electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The directing effects of the existing substituents on the ring influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions on the quinoline ring system, the electrophile preferentially attacks the benzene ring due to its higher electron density compared to the pyridine (B92270) ring. quimicaorganica.org The substitution generally occurs at the C-5 and C-8 positions. quimicaorganica.orgreddit.com The stability of the resulting cationic intermediate (arenium ion) dictates this regioselectivity. wikipedia.orgquimicaorganica.org

Directed Ortho-Metalation (DoM):

For more specific functionalization, directed ortho-metalation (DoM) can be a powerful strategy. wikipedia.org This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgbaranlab.org The heteroatom-containing substituent directs the metalation to an adjacent position. wikipedia.org In the context of a 6-substituted quinoline, a suitably chosen directing group could facilitate functionalization at the C-5 or C-7 positions.

| Position | Reaction Type | Key Considerations |

| C-5, C-8 | Electrophilic Aromatic Substitution | Preferred sites of attack due to intermediate stability. quimicaorganica.orgreddit.com |

| C-5, C-7 | Directed Ortho-Metalation | Requires a directing group for regioselective deprotonation. wikipedia.org |

Transformations Involving the 1-Ethoxyethoxy Moiety

The 1-ethoxyethoxy (EE) group is an acetal (B89532) protecting group for the hydroxyl function at the C-6 position. Its chemical properties allow for selective removal or transformation, providing a handle for further derivatization.

The 1-ethoxyethoxy ether can be readily cleaved under acidic conditions to reveal the free hydroxyl group. wikipedia.org This deprotection step is crucial for synthesizing 6-hydroxy-2-chloroquinoline derivatives. The resulting alcohol can then be converted into other ether derivatives through reactions such as the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org

| Transformation | Reagents/Conditions | Product |

| Deprotection | Mild acid (e.g., 1N HCl) wikipedia.org | 6-hydroxy-2-chloroquinoline |

| Etherification | Base, Alkyl halide | 6-alkoxy-2-chloroquinoline |

The unmasked hydroxyl group at the C-6 position serves as a convenient attachment point for bioorthogonal handles like azides and alkynes, which are key components for "click chemistry". idtdna.com Click chemistry refers to a set of biocompatible reactions that are rapid, selective, and high-yielding. jk-sci.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, forming a stable triazole linkage. idtdna.comlicorbio.com To enable click chemistry applications, the 6-hydroxy-2-chloroquinoline can be functionalized with either an azide or a terminal alkyne. This is typically achieved by reacting the hydroxyl group with a reagent containing the desired functional group and a suitable leaving group. These tagged quinoline derivatives can then be used for various bioconjugation applications, such as labeling and detection of biomolecules. jk-sci.comnih.govnih.gov

| Tag | Typical Introduction Strategy | Application |

| Azide | Reaction of the alcohol with an azide-containing electrophile. | Click Chemistry |

| Alkyne | Reaction of the alcohol with an alkyne-containing electrophile. | Click Chemistry |

Installation of Analytical Tags and Probes for Spectroscopic Enhancement

The strategic derivatization of the 6-(1-ethoxyethoxy)-2-chloroquinoline scaffold is pivotal for the development of sophisticated analytical tools. The installation of specific analytical tags and probes can transform the molecule into a highly sensitive instrument for spectroscopic analysis, enabling applications in cellular imaging and environmental sensing. The core structure presents two primary sites for functionalization: the chloro-substituted C-2 position and the protected hydroxyl group at the C-6 position.

The chloro group at the 2-position of the quinoline ring is a versatile handle for introducing a variety of substituents through nucleophilic substitution or cross-coupling reactions. This position is often targeted for the attachment of moieties that can modulate the electronic and photophysical properties of the quinoline core. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the introduction of aryl or heteroaryl groups. These modifications can extend the π-conjugated system, leading to significant shifts in the absorption and emission spectra of the molecule.

Prior to derivatization at the 6-position, the 1-ethoxyethoxy protecting group is typically removed to unveil the hydroxyl functionality. This hydroxyl group can then be converted into other functional groups, such as an amino group, which serves as a reactive site for the attachment of fluorescent dyes or other reporter molecules. The electronic nature of the substituent at the C-6 position plays a crucial role in tuning the photophysical properties of the resulting probe. Electron-donating groups at this position can enhance the fluorescence quantum yield and induce a red-shift in the emission spectrum.

Research Findings on Spectroscopic Enhancement

Research into quinoline-based fluorescent probes has demonstrated that strategic functionalization can lead to significant enhancements in their spectroscopic properties. The introduction of different analytical tags allows for the fine-tuning of absorption and emission wavelengths, Stokes shifts, and quantum yields, tailoring the probes for specific analytical applications.

For example, the derivatization of the 6-aminoquinoline core, which can be obtained from 6-hydroxyquinoline, with various carboxylic acids leads to a range of quinoline-amide derivatives with distinct photophysical characteristics nih.gov. These modifications can influence the intramolecular charge transfer (ICT) properties of the molecule, which are often responsible for their fluorescent behavior nih.gov.

Furthermore, the installation of aryl groups at the 2-position of the quinoline ring via Suzuki-Miyaura cross-coupling has been shown to be a facile method for creating a library of fluorescent probes with diverse properties nih.gov. The electronic nature of the introduced aryl group can systematically tune the emission color of the resulting fluorophore nih.gov.

The following table summarizes the photophysical properties of representative functionalized quinoline derivatives, illustrating the impact of different substituents on their spectroscopic behavior. While these examples may not start from 6-(1-ethoxyethoxy)-2-chloroquinoline, they demonstrate the principles of how derivatization at the 2- and 6-positions of the quinoline scaffold can be used to enhance spectroscopic properties.

Table 1: Photophysical Properties of Functionalized Quinoline Derivatives

| Compound | Functionalization Strategy | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 6-Amidoquinoline Derivative | Acylation of 6-aminoquinoline | ~350 | ~450 | Not Reported | nih.gov |

| 2-Aryl-6-aminoquinoline | Suzuki coupling at C-2 | ~405 | ~480 - 586 | Not Reported | nih.gov |

| 8-Amidoquinoline-Zn Complex | Complexation with Zn2+ | ~360 | ~490 | ~4-fold increase | nih.gov |

This table is generated based on data from related quinoline derivatives to illustrate the effects of functionalization.

The data clearly indicates that the choice of the analytical tag and its point of attachment on the quinoline ring are critical determinants of the final probe's spectroscopic performance. This modular approach allows for the rational design of fluorescent probes with tailored properties for a wide array of applications.

Advanced Spectroscopic and Structural Elucidation in Research on 6 1 Ethoxyethoxy 2 Chloroquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing irrefutable evidence of the molecule's covalent framework.

The ¹H NMR spectrum of 6-(1-ethoxyethoxy)-2-chloroquinoline is expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring system and the aliphatic protons of the 1-ethoxyethoxy side chain. The aromatic region would feature characteristic doublets and doublets of doublets, reflecting the coupling patterns of the protons on the substituted ring. The aliphatic region would contain a quartet and a triplet for the ethyl group, along with a quartet and a doublet for the core of the acetal (B89532) moiety.

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. The chloroquinoline core would display nine distinct signals, while the ethoxyethoxy group would contribute an additional four signals.

To definitively assign these signals and confirm the molecule's connectivity, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu It would be used to trace the connectivity within the ethyl group (CH₃ to CH₂) and to map the relationships between adjacent protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹JCH). youtube.com This powerful technique allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it.

The predicted NMR data for 6-(1-ethoxyethoxy)-2-chloroquinoline is summarized in the tables below.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-3 | 7.25 - 7.35 | d | |

| H-4 | 8.00 - 8.10 | d | |

| H-5 | 7.70 - 7.80 | d | |

| H-7 | 7.35 - 7.45 | dd | |

| H-8 | 7.90 - 8.00 | d | |

| H-1' | 5.50 - 5.60 | q | Acetal proton |

| H-2' | 1.60 - 1.70 | d | |

| H-1'' | 3.60 - 3.80 | m | Diastereotopic protons |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C-2 | 150 - 152 | |

| C-3 | 122 - 124 | |

| C-4 | 136 - 138 | |

| C-4a | 148 - 150 | |

| C-5 | 129 - 131 | |

| C-6 | 154 - 156 | Oxygen-bearing |

| C-7 | 118 - 120 | |

| C-8 | 125 - 127 | |

| C-8a | 127 - 129 | |

| C-1' | 98 - 100 | Acetal carbon |

| C-2' | 20 - 22 | |

| C-1'' | 61 - 63 |

The 1-ethoxyethoxy group introduces a chiral center at the C-1' position, meaning 6-(1-ethoxyethoxy)-2-chloroquinoline is a chiral molecule that exists as a pair of enantiomers. In a standard achiral NMR solvent, these enantiomers are indistinguishable.

The presence of this stereocenter renders the two protons of the methylene group (-CH₂-) in the ethoxy side chain diastereotopic. This is because their spatial relationship to the distant chiral center is different. Consequently, they are expected to have slightly different chemical shifts and will couple to each other, likely appearing as a complex multiplet (or two distinct doublets of quartets) rather than a simple quartet in a high-resolution spectrum.

Furthermore, rotation around the C-O single bonds of the acetal linkage may be hindered, leading to different stable conformations (rotamers). Variable-temperature NMR studies could potentially be used to investigate these dynamics. At low temperatures, the interconversion between conformers might slow down sufficiently on the NMR timescale to allow for the observation of distinct sets of signals for each populated conformer.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 6-(1-ethoxyethoxy)-2-chloroquinoline (C₁₃H₁₄ClNO₂), HRMS would provide an experimentally measured mass that matches the calculated theoretical mass to within a few parts per million (ppm), confirming the molecular formula. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can elucidate the structure by revealing characteristic bond cleavages. The fragmentation of 6-(1-ethoxyethoxy)-2-chloroquinoline under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways. nih.govdtic.mil The most probable fragmentation is the cleavage of the acetal group, which is chemically the most labile part of the molecule.

Predicted HRMS Data and Fragmentation

| m/z (for ³⁵Cl) | Formula | Description |

|---|---|---|

| 251.0713 | [C₁₃H₁₄ClNO₂]⁺ | Molecular Ion ([M]⁺) |

| 206.0424 | [C₁₁H₉ClNO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 178.0111 | [C₉H₆ClNO]⁺ | Loss of acetaldehyde (B116499) (CH₃CHO) from [M-OEt]⁺ |

| 177.0345 | [C₉H₆ClNO]⁺ | Loss of 1-ethoxyethanol |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum reveals changes in the dipole moment during a vibration, while a Raman spectrum detects changes in polarizability. Together, they provide a detailed fingerprint of the functional groups present.

For 6-(1-ethoxyethoxy)-2-chloroquinoline, key vibrational modes would include:

C-H stretching: Aliphatic C-H stretches from the ethoxyethoxy group would appear just below 3000 cm⁻¹, while aromatic C-H stretches from the quinoline ring would be found just above 3000 cm⁻¹.

C=C and C=N stretching: The aromatic quinoline core would produce a series of characteristic sharp absorptions in the 1600-1450 cm⁻¹ region.

C-O stretching: Strong C-O stretching bands from the acetal and ether linkages are expected in the 1200-1050 cm⁻¹ region. nih.gov

C-Cl stretching: A moderate to strong absorption corresponding to the C-Cl bond stretch would be observed in the 800-600 cm⁻¹ range.

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H | Stretch | 2980 - 2850 | IR, Raman |

| Aromatic C=C, C=N | Stretch | 1600 - 1450 | IR, Raman |

| Acetal/Ether C-O | Stretch | 1200 - 1050 | IR (strong) |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unparalleled view of the molecule's precise three-dimensional architecture in the solid state. nih.gov If a suitable single crystal of 6-(1-ethoxyethoxy)-2-chloroquinoline could be grown, this technique would provide exact atomic coordinates, allowing for the determination of:

Bond lengths and angles: Precise measurement of all interatomic distances and angles, confirming the geometry of the quinoline ring and the acetal substituent.

Conformation: The exact solid-state conformation, including the torsional angles of the flexible ethoxyethoxy side chain, would be revealed.

Stereochemistry: The relative arrangement of atoms at the chiral center would be unambiguously determined. As crystals often form as a racemic conglomerate or a racemic compound, crystallography can reveal how the two enantiomers pack together.

Intermolecular interactions: The analysis would show how individual molecules arrange themselves in the crystal lattice, revealing any non-covalent interactions such as π-π stacking of the quinoline rings or hydrogen bonding, which dictate the bulk properties of the material.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

As established, the presence of the stereocenter at C-1' makes 6-(1-ethoxyethoxy)-2-chloroquinoline a chiral compound. Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

While the racemic mixture of the compound would be CD-silent, if the enantiomers were to be separated (resolved), each pure enantiomer would produce a CD spectrum that is an exact mirror image of the other. CD spectroscopy would be a critical tool for:

Confirming enantiomeric purity: The magnitude of the CD signal is proportional to the enantiomeric excess.

Assigning absolute configuration: By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) of the chiral center could be determined.

Studying conformational changes: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule, making it a useful tool for studying conformational changes of the chiral side chain upon changes in solvent or temperature.

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-(1-Ethoxyethoxy)-2-chloroquinoline |

| Chloroquinoline |

| 1-Ethoxyethanol |

Theoretical and Computational Studies of 6 1 Ethoxyethoxy 2 Chloroquinoline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 6-(1-Ethoxyethoxy)-2-chloroquinoline. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity and physical properties. A key aspect of this analysis involves the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. A smaller gap generally indicates higher reactivity. For quinoline (B57606) derivatives, the distribution of HOMO and LUMO across the aromatic system can pinpoint the most likely sites for electrophilic and nucleophilic attack.

In the case of 6-(1-Ethoxyethoxy)-2-chloroquinoline, the electron-withdrawing nature of the chlorine atom at the 2-position and the electron-donating character of the ethoxyethoxy group at the 6-position are expected to significantly influence the electronic landscape. DFT calculations can quantify these effects on the electron density distribution and the energies of the frontier orbitals.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions of negative potential (prone to electrophilic attack) and positive potential (susceptible to nucleophilic attack). For 6-(1-Ethoxyethoxy)-2-chloroquinoline, the MEP would likely show a region of negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the ethoxyethoxy group, while the area near the chlorine-bound carbon would exhibit a more positive potential.

Table 1: Illustrative Calculated Electronic Properties of 6-(1-Ethoxyethoxy)-2-chloroquinoline

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Disclaimer: The values in this table are illustrative and based on typical values for similar quinoline derivatives. Specific computational studies on 6-(1-Ethoxyethoxy)-2-chloroquinoline are not available in the cited literature.

Computational Elucidation of Reaction Mechanisms and Transition Statesresearchgate.net

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving 6-(1-Ethoxyethoxy)-2-chloroquinoline. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways, locate transition states, and calculate activation energies. This information is crucial for understanding reaction kinetics and predicting the feasibility of different reaction pathways.

For 2-chloroquinoline (B121035) derivatives, common reactions include nucleophilic aromatic substitution (SNAr) at the C2 position and palladium-catalyzed cross-coupling reactions. DFT calculations can be employed to model these processes in detail. For an SNAr reaction, the computational approach would involve modeling the approach of a nucleophile to the C2 carbon, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the chloride leaving group. The calculated energy profile would reveal the activation barrier for the reaction.

Transition state theory is a cornerstone of these mechanistic studies. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the geometry of the transition state and calculating its energy are key to determining the reaction rate. Frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a Suzuki coupling reaction involving 6-(1-Ethoxyethoxy)-2-chloroquinoline, computational studies could elucidate the intricate steps of the catalytic cycle, including oxidative addition of the chloroquinoline to the palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to form the C-C coupled product. These calculations can help in understanding the role of ligands on the palladium center and in optimizing reaction conditions.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics